molecular formula C16H11Cl B3256575 7-Chloro-1-phenylnaphthalene CAS No. 27331-40-4

7-Chloro-1-phenylnaphthalene

Cat. No.: B3256575
CAS No.: 27331-40-4
M. Wt: 238.71 g/mol
InChI Key: UQDKKSMMAKOJFW-UHFFFAOYSA-N
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Description

7-Chloro-1-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the 7th position and a phenyl group is attached at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-phenylnaphthalene typically involves the chlorination of 1-phenylnaphthalene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further ensures the quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction can result in the removal of the chlorine atom, yielding 1-phenylnaphthalene.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed:

    Oxidation: Various oxidized derivatives

    Reduction: 1-Phenylnaphthalene

    Substitution: Substituted naphthalene derivatives

Scientific Research Applications

7-Chloro-1-phenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: Research into its biological activity has shown potential applications in the development of new pharmaceuticals. Its interactions with biological targets are of particular interest.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenylnaphthalene involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-Phenylnaphthalene: Lacks the chlorine atom, making it less reactive in certain chemical reactions.

    7-Methoxy-1-phenylnaphthalene: Contains a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.

    2-Cyano-8-phenylnaphthalene: Contains a cyano group, which significantly alters its reactivity and applications.

Uniqueness: 7-Chloro-1-phenylnaphthalene is unique due to the presence of the chlorine atom at the 7th position. This substitution enhances its reactivity in nucleophilic substitution reactions and provides distinct biological activities compared to its analogs.

Properties

IUPAC Name

7-chloro-1-phenylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl/c17-14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDKKSMMAKOJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704736
Record name 7-Chloro-1-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27331-40-4
Record name 7-Chloro-1-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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